molecular formula C15H16N2O5 B10888734 N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]furan-2-carbohydrazide

N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]furan-2-carbohydrazide

Cat. No.: B10888734
M. Wt: 304.30 g/mol
InChI Key: SUUKNYHSOGCFCY-CXUHLZMHSA-N
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Description

N’~2~-[(2,4,5-TRIMETHOXYPHENYL)METHYLENE]-2-FUROHYDRAZIDE is a chemical compound characterized by the presence of a trimethoxyphenyl group and a furohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~2~-[(2,4,5-TRIMETHOXYPHENYL)METHYLENE]-2-FUROHYDRAZIDE typically involves the reaction of 2,4,5-trimethoxybenzaldehyde with furohydrazide under specific conditions. One common method includes:

    Reactants: 2,4,5-trimethoxybenzaldehyde and furohydrazide.

    Solvent: Ethanol or methanol.

    Catalyst: Acetic acid or hydrochloric acid.

    Reaction Conditions: The mixture is refluxed for several hours, typically between 4-6 hours, at temperatures ranging from 60-80°C.

    Purification: The product is purified by recrystallization from ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N’~2~-[(2,4,5-TRIMETHOXYPHENYL)METHYLENE]-2-FUROHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of N’~2~-[(2,4,5-TRIMETHOXYPHENYL)METHYLENE]-2-FUROHYDRAZIDE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Properties

Molecular Formula

C15H16N2O5

Molecular Weight

304.30 g/mol

IUPAC Name

N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]furan-2-carboxamide

InChI

InChI=1S/C15H16N2O5/c1-19-12-8-14(21-3)13(20-2)7-10(12)9-16-17-15(18)11-5-4-6-22-11/h4-9H,1-3H3,(H,17,18)/b16-9+

InChI Key

SUUKNYHSOGCFCY-CXUHLZMHSA-N

Isomeric SMILES

COC1=CC(=C(C=C1/C=N/NC(=O)C2=CC=CO2)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1C=NNC(=O)C2=CC=CO2)OC)OC

Origin of Product

United States

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